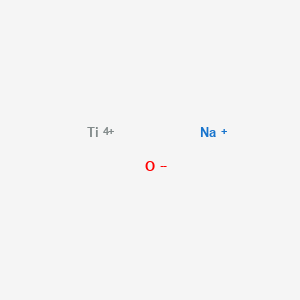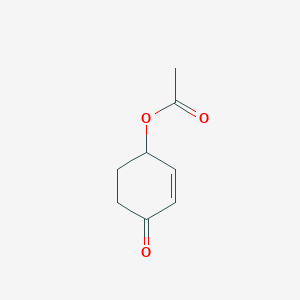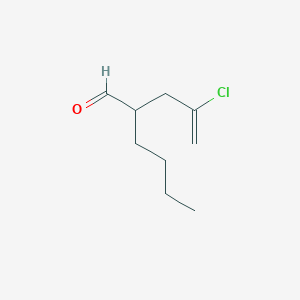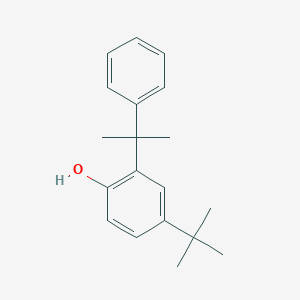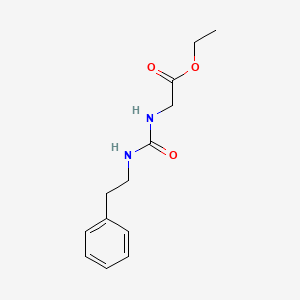![molecular formula C17H15NO5 B14648976 Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- CAS No. 54291-64-4](/img/structure/B14648976.png)
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- is an organic compound characterized by the presence of a benzoic acid moiety substituted with a cyanomethyl group and two methoxy groups on a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenate . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
科学的研究の応用
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- involves its interaction with specific molecular targets and pathways. For instance, benzoic acid derivatives are known to inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes . The compound is absorbed into the cells, where it disrupts cellular functions, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Cyanobenzoic acid:
Methyl 4-cyanobenzoate: A methyl ester derivative of 4-cyanobenzoic acid, used in organic synthesis.
Uniqueness
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- is unique due to the presence of both cyanomethyl and methoxy groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for diverse applications in various fields of research.
特性
CAS番号 |
54291-64-4 |
|---|---|
分子式 |
C17H15NO5 |
分子量 |
313.30 g/mol |
IUPAC名 |
4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c1-21-14-9-11(7-8-18)10-15(16(14)22-2)23-13-5-3-12(4-6-13)17(19)20/h3-6,9-10H,7H2,1-2H3,(H,19,20) |
InChIキー |
WDOFLTOUALVWLE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CC#N)OC2=CC=C(C=C2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


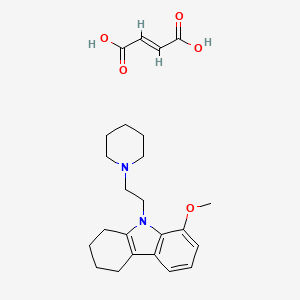
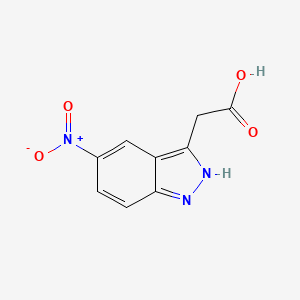
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
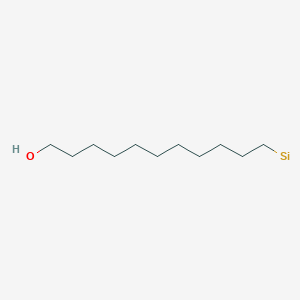
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
